molecular formula C24H30N4O3 B2669263 Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate CAS No. 1215589-82-4

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B2669263
CAS No.: 1215589-82-4
M. Wt: 422.529
InChI Key: VCIOTJBDOSBCSV-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a phenylpyridazine moiety, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the phenylpyridazine moiety. The final steps involve esterification to form the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridazine moiety may play a crucial role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone, share structural similarities and may exhibit comparable biological activities.

    Piperidine Derivatives: Other piperidine-containing compounds, like piperidinones, also have similar structural features and applications.

Uniqueness

Ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate is unique due to the combination of its phenylpyridazine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-2-31-24(30)19-12-15-27(16-13-19)23(29)20-9-6-14-28(17-20)22-11-10-21(25-26-22)18-7-4-3-5-8-18/h3-5,7-8,10-11,19-20H,2,6,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIOTJBDOSBCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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